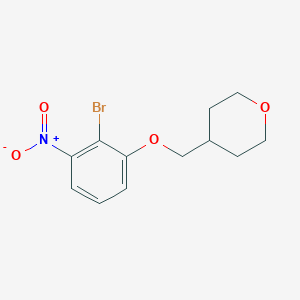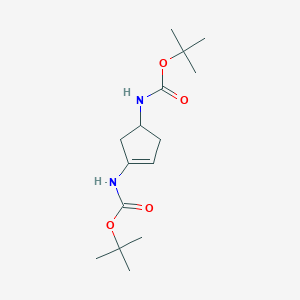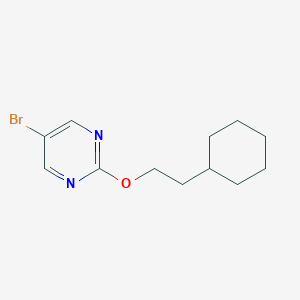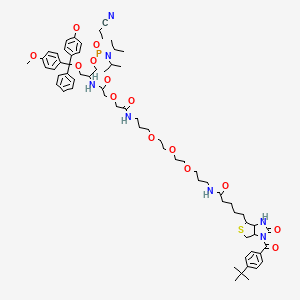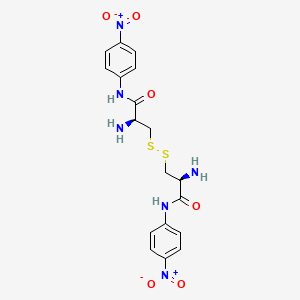![molecular formula C7H6N4O3 B13720390 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation for synthesis is particularly advantageous due to its efficiency and scalability. Additionally, the use of environmentally friendly oxidizers in the oxidative cyclization process aligns with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and cyclization. The nitro group in the compound is highly electrophilic, making it susceptible to nucleophilic attack .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride and catalytic hydrogenation for the reduction of the nitro group. Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, reduction of the nitro group can yield 5-methoxy-8-amino-[1,2,4]triazolo[1,5-a]pyridine, while nucleophilic substitution can lead to various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research. In medicinal chemistry, it is used as a scaffold for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The compound also exhibits potential as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2, making it valuable in the treatment of autoimmune diseases and cancers .
In addition to its medicinal applications, this compound is used in material sciences for the development of light-emitting materials and other advanced materials . Its unique chemical properties make it suitable for various industrial applications, including the production of high-energy materials .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . By inhibiting RORγt, the compound can modulate the activity of immune cells and reduce inflammation.
Additionally, this compound inhibits the activity of PHD-1, JAK1, and JAK2, which are enzymes involved in various signaling pathways . Inhibition of these enzymes can lead to the suppression of abnormal cell growth and proliferation, making the compound effective in the treatment of cancers and other hyperproliferative disorders.
Comparación Con Compuestos Similares
5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine and 7-aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share a similar triazolopyridine or triazolopyrimidine scaffold but differ in their substituent groups and chemical properties.
The presence of the methoxy group in this compound distinguishes it from other compounds and contributes to its unique chemical reactivity and biological activity. The nitro group also enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its analogs .
List of Similar Compounds
- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
- 7-Aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Substituted 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridines
- 5-Aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Propiedades
Fórmula molecular |
C7H6N4O3 |
|---|---|
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O3/c1-14-6-3-2-5(11(12)13)7-8-4-9-10(6)7/h2-4H,1H3 |
Clave InChI |
GYEZWERGNZPMNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=NC=NN12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



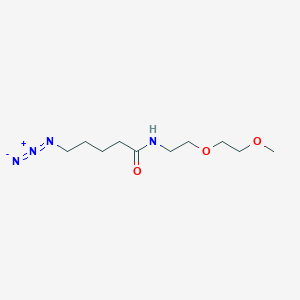
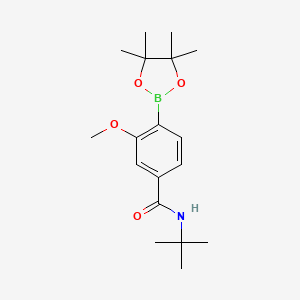
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
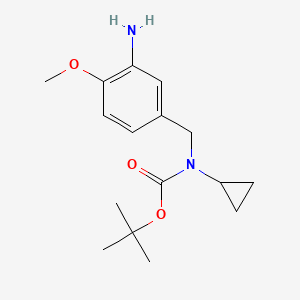
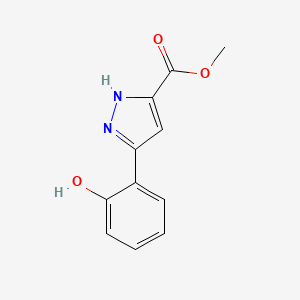
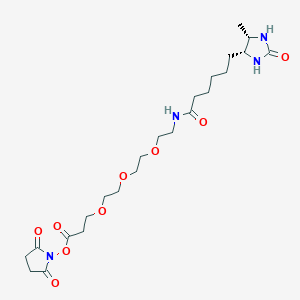
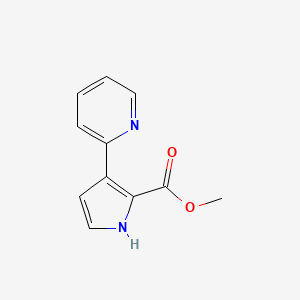
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
